3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%
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Overview
Description
3,6-Diazabicyclo[3.1.1]heptane hydrochloride, with a CAS Number of 2250242-19-2, is a compound with a molecular weight of 134.61 .
Synthesis Analysis
The synthesis of 3,6-diazabicyclo[3.1.1]heptanes has been studied in the context of creating novel ligands for neuronal nicotinic acetylcholine receptors . The synthesis involved the creation of a series of 3,6-diazabicyclo[3.1.1]heptane derivatives, which showed high affinity and selectivity towards alpha4beta2 and alpha7 nAChR subtypes .Molecular Structure Analysis
The InChI code for 3,6-diazabicyclo[3.1.1]heptane hydrochloride is 1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Research on 3,6-diazabicyclo[3.1.1]heptanes has shown that they can be used as bioisosteres of benzenes . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Physical And Chemical Properties Analysis
3,6-Diazabicyclo[3.1.1]heptane hydrochloride is a white to yellow solid . It has a molecular weight of 134.61 .Scientific Research Applications
Analgesic Activity
3,6-Diazabicyclo[3.1.1]heptane derivatives have been found to have higher central analgesic activity than morphine and are substantially free from the side effects of morphine or other central analgesics . This makes them potentially useful in the development of new pain relief medications.
Neuronal Nicotinic Receptor Agonists
There is a patent that mentions 3,6-Diazabicyclo[3.1.1]heptanes as neuronal nicotinic receptor agonists . These receptors are found in the nervous system and are involved in a variety of physiological processes. Agonists for these receptors could have potential therapeutic applications in a variety of neurological disorders.
Chemical Synthesis
As a chemical compound, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a starting material or intermediate in the synthesis of other complex molecules. Its specific properties might make it useful in certain types of chemical reactions .
Research Tool
Given its unique structure and properties, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used as a tool in research settings. For example, it could be used to probe the function of certain types of receptors or enzymes .
Drug Development
The unique properties of 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, such as its analgesic activity, could make it a target for drug development. Researchers could study this compound and its derivatives in the hopes of developing new therapeutic agents .
Educational Purposes
In educational settings, 3,6-Diazabicyclo[3.1.1]heptane hydrochloride could be used to demonstrate certain principles of chemistry and pharmacology. For example, it could be used in teaching labs to demonstrate the synthesis of bicyclic compounds or the principles of drug-receptor interactions .
Mechanism of Action
Future Directions
The future directions of 3,6-diazabicyclo[3.1.1]heptane hydrochloride research could involve further exploration of its potential as a bioisostere of benzenes . Additionally, its potential use in the creation of novel ligands for neuronal nicotinic acetylcholine receptors could be further investigated .
properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJAUIRFYIZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diazabicyclo[3.1.1]heptane;hydrochloride |
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